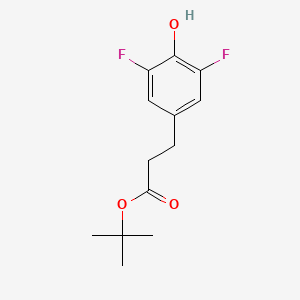

Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate: is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a tert-butyl group, a difluorohydroxyphenyl moiety, and a propanoate ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The phenolic hydroxyl group in tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic esters.

Medicine: The compound’s potential antioxidant properties make it a candidate for research in pharmaceuticals, particularly in the development of drugs aimed at reducing oxidative stress.

Industry: In the industrial sector, this compound is used as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.

Wirkmechanismus

The mechanism by which tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate exerts its effects is primarily through its phenolic hydroxyl group. This group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.

Vergleich Mit ähnlichen Verbindungen

- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

- Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Comparison: Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is unique due to the presence of difluoro groups on the phenyl ring, which can influence its reactivity and stability. Compared to similar compounds without fluorine atoms, it may exhibit different chemical and physical properties, such as increased lipophilicity and altered electronic effects, making it suitable for specific applications in research and industry.

Biologische Aktivität

Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and safety evaluations.

- Chemical Formula : C14H18F2O3

- Molecular Weight : 270.29 g/mol

- CAS Number : 171090-93-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties, which are critical in preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively.

- Antifungal Properties

- Cytotoxicity

Antioxidant Activity

A study demonstrated that this compound effectively reduced lipid peroxidation in cellular models. The IC50 value for this activity was reported at 25 µM, indicating a potent ability to protect cellular components from oxidative damage.

Antifungal Efficacy

In an investigation involving Alcaligenes faecalis MT332429, researchers optimized conditions for producing antifungal metabolites derived from the compound. The yield was increased by 2.48-fold using response surface methodology (RSM), achieving production levels of 213.82 µg/ml . This highlights the potential application of the compound in developing antifungal agents.

Cytotoxic Effects

Research into the cytotoxic properties of related compounds indicated that structural modifications significantly influence their activity against various cancer cell lines. For instance, compounds with additional fluorine substitutions exhibited enhanced growth-inhibitory effects on HT29 colorectal cancer cells .

Safety Evaluations

The European Food Safety Authority (EFSA) has evaluated the safety of related compounds, concluding that when used within specified limits in food contact materials, there are no significant safety concerns for consumers . This provides a framework for understanding the safety profile of this compound in various applications.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-13(2,3)18-11(16)5-4-8-6-9(14)12(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHTZDYYOZBASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=C(C(=C1)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.